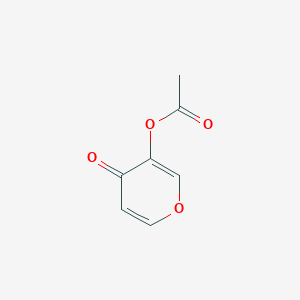![molecular formula C22H18N2O4 B2986546 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922131-58-6](/img/structure/B2986546.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Research has demonstrated that compounds related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide are valuable synthons for the construction of novel heterocyclic compounds. These synthons facilitate the regiospecific annulation of a variety of five- and six-membered heterocycles, contributing significantly to the field of heterocyclic chemistry by enabling the efficient synthesis of complex molecules with potential biological activities (Kumar, Ila, & Junjappa, 2007).
Pharmacological Research
In pharmacological contexts, related dibenzo[b,f][1,4]oxazepine derivatives have been studied for their interactions with various receptors, highlighting their potential as pharmacologically active agents. For example, certain dibenzo[b,f][1,4]oxazepine and dibenzo[b,e]oxepine derivatives have shown high affinity to histamine receptors and aminergic GPCRs, suggesting their utility in designing receptor-selective drugs (Naporra et al., 2016).
Enantioselective Synthesis
Catalytic enantioselective reactions involving cyclic imines, such as dibenzo[b,f][1,4]oxazepines, are critical for synthesizing chiral molecules. These methodologies have facilitated the creation of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, showcasing the compound's utility in asymmetric synthesis and the development of enantioselective catalytic processes (Munck et al., 2017).
Neuroprotective Properties
Some derivatives of dibenzo[b,f][1,4]oxazepine have been investigated for their neuroprotective properties, particularly in models relevant to Parkinson's disease. These studies highlight the compound's potential in neuropharmacology and the development of treatments for neurodegenerative disorders (Waldmeier, Spooren, & Hengerer, 2000).
Molecular Design and Drug Discovery
Research into dibenzo[b,f][1,4]oxazepine derivatives contributes to drug discovery by providing insights into the structural requirements for receptor binding and activity. These findings are instrumental in guiding the design of new therapeutic agents with improved efficacy and selectivity for their targets (Ren, Wang, & Liu, 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . Inhibition of this receptor can have various effects on the body, depending on the specific physiological context. In general, it can lead to reduced dopamine signaling, which can affect mood, behavior, and other neurological processes .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the perception of pleasure. Disruptions in these pathways have been implicated in several neurological and psychiatric disorders .
Pharmacokinetics
Like many other drugs that target cns receptors, it is likely to cross the blood-brain barrier and be metabolized by the liver .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which the Dopamine D2 receptor is inhibited. In general, it can lead to changes in neuronal firing patterns and neurotransmitter release, which can ultimately affect behavior and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its binding to the Dopamine D2 receptor. Additionally, the presence of other drugs or substances can influence its efficacy through drug-drug interactions .
Propriétés
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-24-18-9-5-6-10-20(18)28-19-12-11-15(13-17(19)22(24)26)23-21(25)14-27-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXSXROYZSZJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

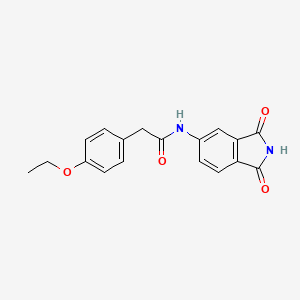

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)
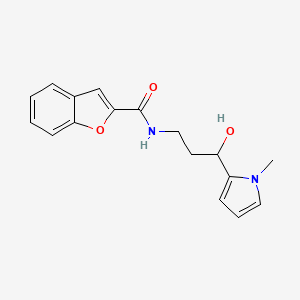
![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)
![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)
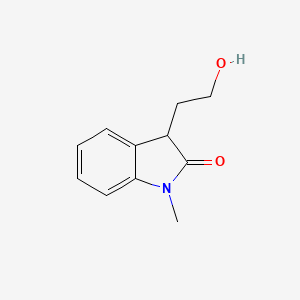
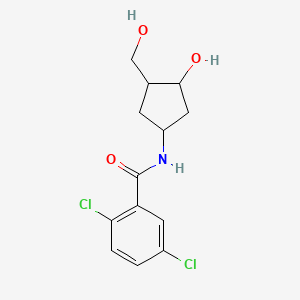
![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)
